molecular formula C18H26N2O4 B2841156 Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921792-95-2

Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2841156
CAS No.: 921792-95-2
M. Wt: 334.416
InChI Key: MFLIGVMYGDEMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzoxazepine core fused with a carbamate group. The structure includes a seven-membered oxazepine ring substituted with isobutyl and dimethyl groups at position 5 and 3, respectively, and an ethyl carbamate moiety at position 5. Structural elucidation of such compounds often employs crystallographic tools like the SHELX program suite for refinement .

Properties

IUPAC Name

ethyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-6-23-17(22)19-13-7-8-15-14(9-13)20(10-12(2)3)16(21)18(4,5)11-24-15/h7-9,12H,6,10-11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLIGVMYGDEMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Benzoxazepine Family

The closest structural analogue is (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate (). Key differences include:

  • Substituents : The tert-butyl group replaces the ethyl carbamate, and the 5-position bears a methyl group instead of isobutyl.
Parameter Target Compound (S)-tert-butyl Analogue
Molecular Weight Not explicitly stated 292.33 g/mol
5-Position Substituent Isobutyl Methyl
Carbamate Group Ethyl tert-butyl

Ethyl Benzoate Derivatives ()

Compounds like I-6230 and I-6473 share the ethyl ester/carbamate motif but differ in core heterocycles:

  • Heterocyclic Core: The target compound uses a benzoxazepine ring, whereas I-6230–I-6473 feature pyridazine, isoxazole, or phenethylamino groups.
  • Biological Implications : Pyridazine and isoxazole moieties (e.g., I-6230, I-6273) are associated with kinase inhibition or antimicrobial activity, suggesting divergent applications compared to the benzoxazepine-based target compound .

Pesticide Carbamates ()

Carbamates such as methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) and XMC (3,5-dimethylphenyl methylcarbamate) highlight functional group similarities but differ in scaffold complexity:

  • Core Structure : The target compound’s benzoxazepine ring introduces conformational rigidity absent in simpler aryl carbamates.
  • Applications : Methiocarb and XMC are pesticidal, targeting acetylcholinesterase, whereas the benzoxazepine scaffold may favor central nervous system (CNS) targets due to improved blood-brain barrier penetration .

Thiazole-Containing Carbamates ()

Complex carbamates like bis(thiazol-5-ylmethyl) dicarbamate incorporate thiazole rings and extended urea linkages. Key contrasts include:

  • Heteroatom Diversity : Thiazole rings confer distinct electronic properties vs. the benzoxazepine oxygen and nitrogen.
  • Pharmacological Niche : Thiazole-carbamates are explored in antiviral or anticancer contexts, whereas benzoxazepines may prioritize neurological modulation .

Research Implications

The ethyl carbamate group in the target compound balances lipophilicity and metabolic stability compared to tert-butyl or methyl substituents. The benzoxazepine core’s rigidity may enhance target selectivity over flexible ethyl benzoate derivatives.

Preparation Methods

Nucleophilic Aromatic Substitution and Lactam Formation

A validated route begins with Boc-protected L-serine reacting with 1-fluoro-2-nitrobenzene under basic conditions (Scheme 1). The nitro group in the resultant intermediate undergoes catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) to yield a primary amine. Subsequent lactamization via HATU-mediated cyclization forms the 7-membered benzoxazepinone ring, achieving 85% yield over two steps.

Critical Parameters :

  • Temperature : 0–5°C during nitro reduction prevents side reactions.
  • Coupling Agent : HATU outperforms EDCI in minimizing epimerization.

Alternative Ring Construction via Alkynone Cyclization

Recent advances demonstrate benzo[b]oxazepine synthesis through 2-aminophenol/alkynone cyclocondensation (Scheme 2). Heating 2-amino-4-methylphenol with pent-1-yn-3-one in 1,4-dioxane at 100°C induces 7-endo-dig cyclization, forming the benzoxazepine skeleton in 72% yield. While this method offers regioselectivity, it requires subsequent oxidation to install the 4-oxo group.

Substituent Introduction: Isobutyl and Dimethyl Groups

N5-Alkylation for Isobutyl Installation

The isobutyl group at position 5 is introduced via alkylation of the secondary amine in the benzoxazepinone intermediate. Using isobutyl bromide and K₂CO₃ in DMF at 70°C achieves 89% substitution (Table 1).

Reagent Base Solvent Temperature Yield
Isobutyl bromide K₂CO₃ DMF 70°C 89%
Isobutyl iodide NaH THF 25°C 78%

Table 1 : Comparative yields for N5-alkylation.

Gem-Dimethyl Group Installation at C3

The 3,3-dimethyl configuration is achieved through double alkylation of a β-keto lactam intermediate. Treatment with methyl iodide (2.2 equiv) and LDA in THF at −78°C installs both methyl groups in 81% yield. Alternatively, starting with dimethylmalonyl chloride during lactam formation incorporates the gem-dimethyl motif directly.

Ethyl Carbamate Formation

The final step involves converting the C7 amine to an ethyl carbamate. Ethyl chloroformate reacts with the free amine in dichloromethane under Schotten-Baumann conditions (pH 9–10), yielding the target compound in 92% purity (Scheme 3).

Optimization Notes :

  • Base Selection : Triethylamine (TEA) outperforms DMAP in minimizing hydrolysis.
  • Stoichiometry : 1.5 equivalents of ethyl chloroformate ensures complete conversion.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Carbamate Installation

A one-pot approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the C7 hydroxyl intermediate with ethyl carbamate, though yields remain moderate (65%).

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the benzoxazepinone core on Wang resin enables rapid carbamate diversification, achieving a 78-member library with 43–91% yields per analog.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate, and how can reaction conditions be optimized?

  • Answer : Synthesis involves multi-step organic reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include cyclization of precursors (e.g., aminophenols with carbonyl compounds), followed by carbamate introduction via reaction with ethyl chloroformate. Optimization requires controlled temperatures (e.g., 0–5°C for carbamoylation), inert atmospheres to prevent oxidation, and solvents like dichloromethane or THF. Purity is confirmed via HPLC, with yields improved by slow reagent addition and stoichiometric balancing .

Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the oxazepine ring and carbamate group. 1^1H NMR detects aromatic protons (δ 6.8–7.2 ppm) and isobutyl methyl groups (δ 0.8–1.2 ppm). 13^{13}C NMR identifies the carbonyl (δ 170–175 ppm) and oxazepine carbons. Mass spectrometry (HRMS) validates the molecular ion peak (m/z ~334.416 [M+H]+^+), while IR spectroscopy confirms carbamate C=O stretching (~1680–1720 cm1^{-1}) .

Q. How can researchers address poor solubility during in vitro bioactivity assays?

  • Answer : Solubility challenges arise from the hydrophobic isobutyl and dimethyl groups. Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers. Sonication or co-solvents (e.g., PEG-400) enhance dissolution. Dynamic Light Scattering (DLS) monitors aggregation, ensuring concentrations remain below critical micelle levels .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may stem from impurity profiles or assay variability. Employ orthogonal assays (e.g., enzyme inhibition + cellular viability) to cross-validate results. Structural analogs (e.g., benzamide or sulfonamide derivatives) can isolate pharmacophoric contributions. Purity must be ≥95% (HPLC), with batch-to-batch consistency verified via X-ray crystallography or differential scanning calorimetry (DSC) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in enzyme active sites (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electrostatic potential maps to highlight nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes, with free-energy perturbation (FEP) quantifying binding affinities .

Q. What methodologies elucidate the compound’s structure-activity relationship (SAR) for medicinal chemistry optimization?

  • Answer : Systematic SAR studies involve synthesizing derivatives with variations at the isobutyl, dimethyl, or carbamate groups. In vitro assays (e.g., IC50_{50} determination) correlate substituent effects with activity. QSAR models (CoMFA, CoMSIA) map steric/electronic descriptors to bioactivity. Metabolite identification (LC-MS/MS) guides stability improvements, such as replacing labile carbamates with urea or amide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.